2-Allyloxy-5-bromopyrimidine
Overview
Description
2-Allyloxy-5-bromopyrimidine is a chemical compound with the molecular formula C7H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both allyloxy and bromine substituents on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that bromopyrimidines can interact with radiation-generated secondary electrons . These electrons can induce resonance processes in a target molecule and fragment it via different pathways .
Mode of Action
The interaction of 2-Allyloxy-5-bromopyrimidine with its targets involves vibrational resonance and solvation effects on excess electron interaction . The gaseous results reveal two primary channels for the electron-induced C–Br bond cleavage: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The interaction of bromopyrimidines with radiation-generated secondary electrons can lead to the fragmentation of the target molecule via different pathways .
Result of Action
It’s known that the interaction of bromopyrimidines with radiation-generated secondary electrons can lead to the fragmentation of the target molecule .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, a strong solvation effect modifies the mechanism and dynamics of the dissociation of the electron and 5-bromopyrimidine system . On one hand, spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . On the other hand, protonation is also observed at the N sites of the hydrated 5-bromopyrimidine anion, which inhibits the dissociation along the C–Br bond, suggesting a competing pathway against C–Br bond cleavage .
Biochemical Analysis
Biochemical Properties
2-Allyloxy-5-bromopyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has demonstrated moderate in vitro cytotoxic activity against HeLa cell lines, indicating its potential as an anticancer agent . The compound’s interaction with enzymes such as lipoprotein-associated phospholipase A and human thymidine phosphorylase suggests its involvement in lipid metabolism and angiogenesis, respectively . Additionally, this compound may act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in cancer cells, leading to cell death . This compound may also alter gene expression patterns, thereby impacting cellular responses to external stimuli. Furthermore, this compound’s effect on cellular metabolism includes the modulation of metabolic flux and metabolite levels, which can influence overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with lipoprotein-associated phospholipase A results in the inhibition of this enzyme, affecting lipid metabolism . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to the degradation of this compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged cytotoxicity in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . Higher doses of this compound can lead to adverse effects, including toxicity and damage to healthy tissues. Threshold effects observed in animal studies indicate that there is a critical dosage range within which the compound is effective and safe. Beyond this range, the risk of toxic effects increases significantly.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with enzymes such as human thymidine phosphorylase suggests its role in nucleotide metabolism and angiogenesis . Additionally, this compound may influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular responses. Alternatively, the compound may be targeted to the cytoplasm or other organelles, where it can modulate metabolic pathways and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloxy-5-bromopyrimidine typically involves the following steps:
Allylation: The allyloxy group is introduced via an allylation reaction. This can be done using allyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyloxy-5-bromopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used. The reactions are usually carried out in solvents like ethanol or water at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: The major products are biaryl or vinyl-aryl compounds.
Oxidation and Reduction: Products include epoxides or alkanes derived from the allyloxy group.
Scientific Research Applications
2-Allyloxy-5-bromopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Allyloxy-5-chloropyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-Allyloxy-5-fluoropyrimidine: Contains a fluorine atom instead of bromine.
2-Allyloxy-5-iodopyrimidine: Contains an iodine atom instead of bromine.
Uniqueness
2-Allyloxy-5-bromopyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The combination of the allyloxy and bromine substituents provides a unique reactivity profile, making it valuable in various synthetic applications.
Properties
IUPAC Name |
5-bromo-2-prop-2-enoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBZRRILGMXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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